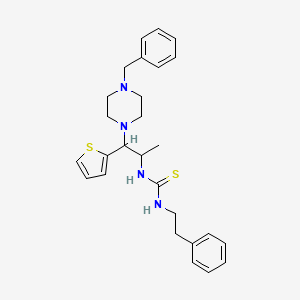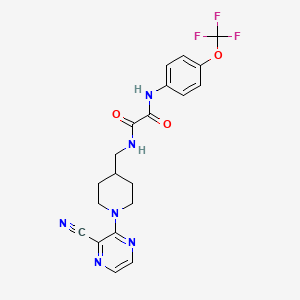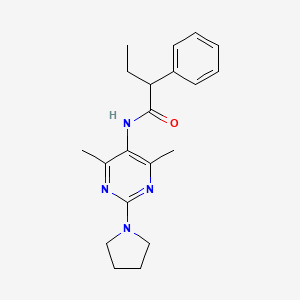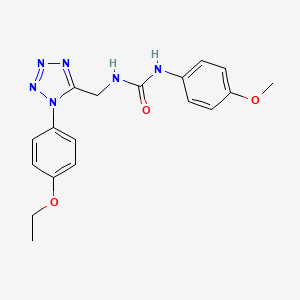![molecular formula C27H23ClN4O3S B2530540 2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide CAS No. 867040-70-8](/img/structure/B2530540.png)
2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to be related to a family of acetamides with potential biological activity. While the specific compound is not directly discussed in the provided papers, insights can be drawn from the structural and functional characteristics of similar compounds.
Synthesis Analysis
The synthesis of related acetamides involves the introduction of various substituents to the acetamide moiety. For example, in the synthesis of opioid kappa agonists, chiral amino acids were used to introduce alkyl and aryl substituents, resulting in compounds with significant biological activity . This suggests that the synthesis of the compound may also involve the use of chiral starting materials and could be aimed at enhancing biological activity through structural modifications.
Molecular Structure Analysis
The molecular structure of acetamides can be complex, with the potential for various intermolecular interactions. For instance, the crystal structures of two C,N-disubstituted acetamides revealed a network of hydrogen bonds and halogen-π interactions, which contribute to the stability of the molecular conformation . These interactions are likely to be relevant to the compound , given its structural complexity and the presence of chlorophenyl and acetamide groups.
Chemical Reactions Analysis
Acetamides can participate in a range of chemical reactions, often influenced by their substituents. The presence of a chlorophenyl group, as seen in the compound of interest, suggests potential reactivity in nucleophilic substitution reactions or involvement in hydrogen bonding . The hydroxymethyl group could also be reactive, potentially undergoing oxidation or serving as a site for further substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides can vary widely depending on their substituents. For example, the crystal structure of a related compound, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, was determined to be orthorhombic, with specific dimensions and hydrogen bonding contributing to its one-dimensional chain structure . These properties are indicative of the solid-state behavior of such compounds and could inform the understanding of the compound 's physical state, solubility, and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of heterocyclic chemistry often focuses on the synthesis and characterization of novel compounds. For example, the synthesis of new derivatives of thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine from specific reactions illustrates the versatility and potential of heterocyclic compounds in developing new pharmaceuticals or materials with unique properties. Such studies are fundamental in expanding our understanding of heterocyclic chemistry and its application in drug development and other scientific fields (Elian, Abdelhafiz, & abdelreheim, 2014).
Antitumor Activity
Compounds related to the one have been studied for their antitumor activities. For instance, derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed varied levels of activity against human breast adenocarcinoma cell lines. Such research highlights the potential of these compounds in developing new anticancer drugs and understanding the molecular basis of their activities (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of certain compounds also represent a significant area of research. Studies have focused on creating novel compounds with the potential to combat resistant bacterial and fungal strains. This research is crucial in addressing the growing challenge of antimicrobial resistance and finding new, effective treatments for infections (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Coordination Complexes and Antioxidant Activity
The study of coordination complexes derived from heterocyclic compounds, and their antioxidant activities is another area of interest. Such research explores the structural and functional aspects of these complexes, offering insights into their potential uses in medicinal chemistry and materials science. Understanding how these compounds interact with biological systems and their antioxidant capacities can lead to advancements in therapies for diseases linked to oxidative stress (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-7-3-6-10-22(15)30-23(34)14-36-27-20-11-19-17(13-33)12-29-16(2)24(19)35-26(20)31-25(32-27)18-8-4-5-9-21(18)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTNSQQEFFYCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)
![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)


![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)
